molecular formula C11H12ClFO2 B13472538 Tert-butyl 5-chloro-2-fluorobenzoate

Tert-butyl 5-chloro-2-fluorobenzoate

Cat. No.: B13472538
M. Wt: 230.66 g/mol
InChI Key: PZPJEMGHWFUEAQ-UHFFFAOYSA-N
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Description

Tert-butyl 5-chloro-2-fluorobenzoate is an organic compound with the molecular formula C11H12ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-chloro-2-fluorobenzoate typically involves the esterification of 5-chloro-2-fluorobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-chloro-2-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 5-chloro-2-fluorobenzoic acid and tert-butyl alcohol.

    Reduction: The compound can undergo reduction reactions to modify the functional groups on the benzene ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, can facilitate the hydrolysis of the ester group.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 5-chloro-2-fluorobenzoic acid derivatives.

    Hydrolysis: 5-chloro-2-fluorobenzoic acid and tert-butyl alcohol.

    Reduction: Reduced derivatives of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

Tert-butyl 5-chloro-2-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-chloro-2-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with specific biological targets. The chlorine and fluorine substituents on the benzene ring can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-chloro-5-fluorobenzoate
  • Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate
  • Tert-butyl 2-chloro-4-fluorobenzoate

Uniqueness

Tert-butyl 5-chloro-2-fluorobenzoate is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The presence of the tert-butyl ester group also imparts distinct physicochemical properties, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

tert-butyl 5-chloro-2-fluorobenzoate

InChI

InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3

InChI Key

PZPJEMGHWFUEAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)Cl)F

Origin of Product

United States

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